cPEPCK Inhibitory Potency: 4-Fold Improvement with 5-Chloro Substituent vs. Non-Chlorinated Analog
In a head-to-head comparison of two structurally identical xanthine-based cPEPCK inhibitors differing only in the pyrazole sulfonamide appendage, the derivative incorporating the 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide moiety (BDBM50214001/CHEMBL389494) exhibited an EC50 of 2,170 nM (2.17 µM), whereas the analog containing the non-chlorinated 1-methyl-1H-pyrazole-4-sulfonamide (BDBM50214003/CHEMBL243134) showed a significantly higher EC50 of 8,750 nM (8.75 µM) [1]. This represents a 4.03-fold improvement in potency attributable to the presence of the 5-chloro substituent and the 1,3-dimethyl substitution pattern.
| Evidence Dimension | cPEPCK Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | 2,170 nM (2.17 µM) for N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
| Comparator Or Baseline | 8,750 nM (8.75 µM) for N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide |
| Quantified Difference | 4.03-fold lower EC50 (higher potency) for the 5-chloro-1,3-dimethyl-substituted compound |
| Conditions | Inhibition of cytosolic phosphoenolpyruvate carboxykinase (cPEPCK) in rat H4IIE cells, assessed as effect on glucose production |
Why This Matters
This 4-fold potency advantage demonstrates that the 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide is the essential building block for achieving maximal cPEPCK inhibition, directly informing procurement decisions for medicinal chemistry programs targeting metabolic disorders or cancer metabolism.
- [1] BindingDB. BDBM50214001 (CHEMBL389494) and BDBM50214003 (CHEMBL243134). EC50 values for cPEPCK inhibition in rat H4IIE cells. Accessed via BindingDB. View Source
